molecular formula C7H10O3 B1394518 Ethyl 2-(oxetan-3-ylidene)acetate CAS No. 922500-91-2

Ethyl 2-(oxetan-3-ylidene)acetate

Cat. No. B1394518
M. Wt: 142.15 g/mol
InChI Key: CVZGHWOZWYWLBL-UHFFFAOYSA-N
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Description

Ethyl 2-(Oxetan-3-ylidene)acetate is a compound used in the treatment of cancer . It has a molecular weight of 142.15 and its IUPAC name is ethyl 3-oxetanylideneacetate .


Synthesis Analysis

The synthesis of Ethyl 2-(Oxetan-3-ylidene)acetate can be achieved from 3-Oxetanone and Triethyl phosphonoacetate . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(Oxetan-3-ylidene)acetate is C7H10O3 . The InChI code is 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(Oxetan-3-ylidene)acetate is a liquid that is colourless to light yellow . It has a density of 1.228g/cm3 , a boiling point of 207.1ºC at 760 mmHg , and a flash point of 78ºC . It should be stored sealed in dry conditions, preferably in a freezer under -20°C .

Scientific Research Applications

  • Medicinal Chemistry

    • Oxetane derivatives have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
    • These applications have driven numerous studies into the synthesis of new oxetane derivatives .
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

    • A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .
    • The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
    • Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
  • Cancer Treatment

    • Ethyl 2-(Oxetan-3-ylidene)acetate is a CBL-?B inhibitors which is used in the treatment of cancer .
  • Synthesis of New Heterocyclic Amino Acid Derivatives

    • A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .
    • The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
    • Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
  • Synthesis of Oxetane Derivatives

    • Oxetane derivatives have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
    • These applications have driven numerous studies into the synthesis of new oxetane derivatives .
  • Synthesis and Reactivity of 2-Methyleneoxetanes

    • 2-Methyleneoxetanes are synthesized and their reactivity is studied .
    • These compounds have been found to be useful in various chemical reactions .
  • Functionalization of Intact Oxetane Derivatives through Metalated and Radical Intermediates

    • Oxetane derivatives can be functionalized through metalated and radical intermediates .
    • This process allows for the creation of a wide variety of new compounds .
  • Ring-Opening and Ring-Expansion Reactions of Oxetanes

    • Oxetanes can undergo ring-opening and ring-expansion reactions .
    • These reactions can be used to create a wide variety of new compounds .

Safety And Hazards

Ethyl 2-(Oxetan-3-ylidene)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause serious eye irritation. It may also cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(oxetan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZGHWOZWYWLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693399
Record name Ethyl (oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(oxetan-3-ylidene)acetate

CAS RN

922500-91-2
Record name Ethyl (oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(oxetan-3-ylidene)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of oxetan-3-one (500 mg, 6.938 mmol) in DCM (15.00 mL) at 0° C. was added ethyl 2-triphenylphosphoranylideneacetate (2.659 g, 7.632 mmol). The solution was allowed to warm to room temperature and stirred for 15 minutes. The reaction mixture was then filtered through a pad of silica (washing with 30% EtOAc:Petrol ether), and the solvent removed under reduced pressure to give ethyl 2-(oxetan-3-ylidene)acetate as a colourless viscous oil (815 mg, 79%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.659 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (carbethoxymethylene)triphenylphosphorane (1.95 Kg, 5.61 mol) in dichloromethane (4 L) at 0° C. was added over 1 hour, a solution of 3-oxetanone (400 g, 5.55 mol) in dichloromethane (2 L) maintaining the temperature below 10° C. The reaction was warmed gradually to room temperature and stirred for 1.5 hours. The reaction was warmed to 30° C. and dichloromethane (˜4 L) removed in vacuo. Heptane (5 L) was added and the mixture distilled under vacuum for a further 1 hour. Further heptane (2.5 L) was added, the temperature increased to 50° C. and the reaction continued to be distilled under vacuum for a further 2 hours. The mixture was cooled to 0° C. and aged for 1 hour at atmospheric pressure. The solid was collected by filtration and washed with heptane (2×2.5 L). The pale yellow filtrate was concentrated in vacuo to afford the title compound as a pale yellow mobile liquid (757 g, 96% yield).
Quantity
1.95 kg
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

To a solution of oxetan-3-one (118) (5 g, 69.4 mmol) in CH2Cl2 (50 mL) at 0° C. was added ethyl 2-triphenylphosphoranylideneacetate (119) (26.6 g, 76.3 mmol). The solution was allowed to warm to RT and stirred for 15 min. The reaction mixture was then filtered through a pad of silica (washing with 30 percent EtOAc:Petrol ether), and the solvent removed under reduced pressure to give ethyl 2-(oxetan-3-ylidene)acetate (120) as a colourless viscous oil (8.15 g, 57.4 mmol, yield: 79%). ESI-MS (M+1): 142 calc. for C7H10O3 142.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(oxetan-3-ylidene)acetate

Citations

For This Compound
6
Citations
R Zhang, W Guo, M Duan, KN Houk… - Angewandte Chemie, 2019 - Wiley Online Library
Chiral tetrahydrothiophenes and tetrahydroselenophenes are highly useful structural units. Described here is a new catalytic asymmetric approach for their synthesis. With a suitable …
Number of citations: 42 onlinelibrary.wiley.com
PA Procopiou, TN Barrett, RCB Copley… - Tetrahedron: Asymmetry, 2017 - Elsevier
The absolute configuration of two novel α v β 6 integrin inhibitors was established via degradation to the corresponding C3-aryl substituted butyrolactone. The configuration of the …
Number of citations: 3 www.sciencedirect.com
AM Linsenmeier, WM Braje - Tetrahedron, 2015 - Elsevier
A mild and robust one-pot protocol for the Rh-catalyzed 1,4-addition of 2-aminoboronic acid to α,β-unsaturated esters for the efficient synthesis of dihydroquinolinones has been …
Number of citations: 22 www.sciencedirect.com
H Wang, Z Wu, Y Cao, L Gao, J Shao, Y Zhao… - Bioorganic …, 2023 - Elsevier
Peptides have limitations as active pharmaceutical agents due to rapid hydrolysis by proteases and poor cell permeability. To overcome these limitations, a series of peptidyl …
Number of citations: 3 www.sciencedirect.com
H Furukawa, Y Miyamoto, Y Hirata… - Journal of Medicinal …, 2020 - ACS Publications
GPR40/FFAR1 is a G-protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. GPR40 activation stimulates secretions of insulin and incretin, both of which …
Number of citations: 19 pubs.acs.org
ZA Harrison - 2014 - stax.strath.ac.uk
Signal transduction pathways involving kinases are implicated ininflammatory airway diseases. The modulation of two kinases, IKK2 and PI3Kδ, was explored for the treatment of airway …
Number of citations: 0 stax.strath.ac.uk

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